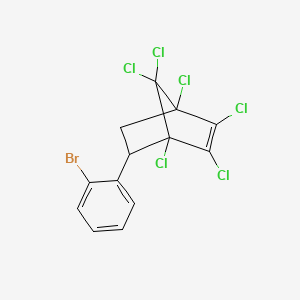

5-(Bromophenyl)-1,2,3,4,7,7-hexachloro-2-norbornene

Beschreibung

Eigenschaften

IUPAC Name |

5-(2-bromophenyl)-1,2,3,4,7,7-hexachlorobicyclo[2.2.1]hept-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7BrCl6/c14-8-4-2-1-3-6(8)7-5-11(17)9(15)10(16)12(7,18)13(11,19)20/h1-4,7H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTQZQQQNZBNZHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C3=CC=CC=C3Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7BrCl6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromophenyl)-1,2,3,4,7,7-hexachloro-2-norbornene typically involves the reaction of hexachloronorbornene with bromobenzene under specific conditions. The reaction is often carried out in the presence of a catalyst, such as palladium, to facilitate the coupling of the bromophenyl group to the norbornene structure. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography, is essential to remove any impurities and obtain a high-purity product suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Bromophenyl)-1,2,3,4,7,7-hexachloro-2-norbornene undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of various oxidized or reduced derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include palladium catalysts, bases (such as potassium carbonate), and solvents (such as dimethylformamide). The reaction conditions, including temperature and reaction time, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted derivatives, while coupling reactions can produce more complex molecules with extended conjugation.

Wissenschaftliche Forschungsanwendungen

5-(Bromophenyl)-1,2,3,4,7,7-hexachloro-2-norbornene has several scientific research applications, including:

Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules for research and development.

Biology: It is studied for its potential biological activities, including its interactions with biological macromolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 5-(Bromophenyl)-1,2,3,4,7,7-hexachloro-2-norbornene involves its interaction with specific molecular targets and pathways. The bromophenyl group and hexachloronorbornene structure allow the compound to bind to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

- IUPAC Name: 5-(Bromophenyl)-1,2,3,4,7,7-hexachloro-2-norbornene

- CAS Number : 36483-55-3 .

- Molecular Formula : C₁₃H₆BrCl₆ .

- Molecular Weight : ~514.7 g/mol (calculated based on formula).

Structural Features: This compound belongs to the norbornene family, characterized by a bicyclic framework (bicyclo[2.2.1]hept-2-ene) substituted with six chlorine atoms and a bromophenyl group at the 5-position. The bromophenyl substituent introduces aromaticity and enhanced halogen content, influencing its chemical stability and applications .

Applications :

Primarily used as a flame retardant additive in polymers and as a precursor in specialty chemicals .

Comparison with Structurally Similar Compounds

5-(Tetrachlorophenyl)-1,2,3,4,7,7-Hexachloro-2-Norbornene

5-(Tetrabromophenyl)-1,2,3,4,7,7-Hexachloro-2-Norbornene

- CAS Number: Not explicitly listed; referenced as a Dechlorane 604 component .

- Molecular Formula: C₁₃H₄Br₄Cl₆ (inferred from nomenclature).

- Substituent : Tetrabromophenyl group.

- Applications : High-performance flame retardant in electronics and construction materials .

- Key Difference : Higher bromine content improves flame inhibition efficiency compared to the bromophenyl variant but may increase environmental persistence .

Bromocyclen (5-(Bromomethyl)-1,2,3,4,7,7-Hexachloro-2-Norbornene)

- CAS Number : 1715-40-8 .

- Molecular Formula : C₈H₅BrCl₆ .

- Molecular Weight : 393.73 g/mol.

- Substituent : Bromomethyl group.

- Applications : Historical use as an insecticide and acaricide .

- Key Difference : The bromomethyl group instead of bromophenyl reduces aromaticity, leading to lower thermal stability and distinct pesticidal activity .

5-(Pentachlorophenyl)-1,2,3,4,7,7-Hexachloro-2-Norbornene

- CAS Number : 36439-47-1 .

- Molecular Formula : C₁₃H₃Cl₁₁ (inferred).

- Substituent : Pentachlorophenyl group.

- Applications : Specialty flame retardant with extreme halogenation for niche industrial uses .

- Key Difference : Maximum chlorine substitution increases density and oxidative resistance but raises concerns about bioaccumulation .

Comparative Data Table

Research Findings and Environmental Considerations

- Flame Retardancy : Brominated variants (e.g., bromophenyl, tetrabromophenyl) exhibit superior flame inhibition due to bromine's radical scavenging properties, but their higher lipophilicity increases bioaccumulation risks .

- Toxicity: Bromocyclen’s historical use as a pesticide led to regulatory scrutiny, while newer norbornene derivatives are under evaluation for endocrine-disrupting effects .

Biologische Aktivität

5-(Bromophenyl)-1,2,3,4,7,7-hexachloro-2-norbornene is a halogenated organic compound notable for its potential biological activities. This compound has garnered interest in various fields, including medicinal chemistry and environmental science, due to its unique structure and properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on different biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure featuring multiple chlorine atoms and a bromophenyl group. Its molecular formula is , and it possesses significant lipophilicity due to the presence of halogens. This structural configuration influences its interaction with biological systems.

Antimicrobial Properties

Research indicates that halogenated compounds often exhibit antimicrobial properties. A study on similar hexachloro derivatives demonstrated their effectiveness against various bacterial strains. The antimicrobial activity can be attributed to the disruption of microbial cell membranes and interference with cellular processes.

Table 1: Antimicrobial Activity of Halogenated Compounds

| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 0.5 mg/mL |

| Escherichia coli | 1.0 mg/mL | |

| Pseudomonas aeruginosa | 0.8 mg/mL |

Cytotoxicity and Antitumor Activity

The cytotoxic effects of this compound have been evaluated in several cancer cell lines. These studies suggest that the compound may induce apoptosis in cancer cells through reactive oxygen species (ROS) generation and subsequent DNA damage.

Case Study: Cytotoxic Effects

In a study involving breast cancer cell lines (e.g., MCF-7), treatment with the compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM after 48 hours of exposure.

The biological activity of this compound can be explained through several mechanisms:

- Membrane Disruption : The lipophilic nature allows the compound to integrate into lipid membranes, causing structural alterations that lead to cell lysis.

- Enzyme Inhibition : Similar compounds have shown potential as inhibitors of key enzymes involved in metabolic pathways.

- Oxidative Stress Induction : The generation of ROS can lead to oxidative stress within cells, triggering apoptotic pathways.

Environmental Impact

Beyond its biological activities in medical applications, the environmental impact of halogenated compounds like this compound is significant. These compounds can persist in the environment and bioaccumulate in organisms. Studies have shown potential endocrine-disrupting effects in aquatic species exposed to similar halogenated compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.